



Application Notes: Intracellular Staining of Cytokeratin 17 for Flow Cytometry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokeratin 17 (CK17) is a type I intermediate filament protein that is typically expressed in the basal cells of complex epithelia, hair follicles, and sebaceous glands.[1][2] Under normal conditions, its expression is limited; however, it is often induced in response to cellular stress, such as wound healing and inflammation.[1] Notably, CK17 is frequently overexpressed in various carcinomas, including those of the breast, bladder, and oral cavity, where its presence is often correlated with poor prognosis and resistance to therapy.[3][4][5][6] CK17 plays a role in regulating cell proliferation, migration, and epithelial-mesenchymal transition (EMT), in part through its interaction with signaling pathways such as the AKT pathway.[3][7]

Flow cytometry is a powerful high-throughput technique that allows for the rapid and quantitative analysis of protein expression at the single-cell level.[8][9][10] Intracellular staining for CK17 by flow cytometry enables researchers to identify and quantify cell populations expressing this key biomarker within heterogeneous samples, providing valuable insights into tumor biology, stem cell characterization, and the cellular response to therapeutic agents.

These application notes provide detailed protocols for the intracellular detection of Cytokeratin 17 by flow cytometry, guidance on data interpretation, and troubleshooting tips.

Data Presentation



Successful intracellular staining for CK17 requires careful optimization of several experimental parameters. The following tables summarize key quantitative data and reagent concentrations to guide protocol development.

Table 1: Recommended Antibody Dilutions for Cytokeratin 17

Antibody Clone	Host/Isotype	Application	Recommended Dilution	Manufacturer/ Reference
E3	Mouse / IgG2b	Flow Cytometry	1:25 - 1:200	Thermo Fisher Scientific[2]
A2B10	Mouse / IgG2b	Flow Cytometry	1:50 - 1:100	Novus Biologicals
SPM560	Mouse / IgG1	Flow Cytometry	1-2 μg/10^6 cells	NeoBiotechnolog ies

Note: Optimal antibody concentration should be determined by titration for each specific cell type and experimental condition.

Table 2: Typical Reagent Concentrations for Fixation and Permeabilization



Reagent	Purpose	Working Concentration	Incubation Time & Temperature	Notes
Paraformaldehyd e (PFA)	Fixation	1% - 4% in PBS	10 - 20 minutes at Room Temperature	A common starting point for cross-linking fixation.[8][11]
Methanol (Ice- cold)	Fixation & Permeabilization	90%	15 - 30 minutes on ice or at -20°C	Can improve access to some intracellular epitopes but may denature others and is harsh on some fluorochromes.[8]
Saponin	Permeabilization	0.1% - 0.5% in Wash Buffer	During antibody staining steps	A mild detergent that forms pores in the membrane; permeabilization is reversible.[11]
Triton™ X-100	Permeabilization	0.1% - 0.3% in Wash Buffer	10 - 15 minutes at Room Temperature	A harsher, non- ionic detergent that provides good access to intracellular antigens.[8]

Experimental Protocols

Two primary methods for the intracellular staining of CK17 are presented below: a formaldehyde-based fixation followed by detergent permeabilization, and a methanol-based fixation and permeabilization. The optimal method may vary depending on the specific antibody clone and cell type.



Protocol 1: Formaldehyde Fixation and Detergent Permeabilization

This is the most common method for intracellular staining and is recommended as a starting point. It generally preserves cell morphology and surface protein integrity well.[11]

Materials:

- Phosphate-Buffered Saline (PBS)
- FACS Buffer (PBS + 2% Fetal Bovine Serum + 0.1% Sodium Azide)
- Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
- Permeabilization/Wash Buffer (e.g., FACS Buffer containing 0.1% Saponin or 0.1% Triton™ X-100)
- Fluorochrome-conjugated anti-Cytokeratin 17 antibody
- Isotype control antibody
- FACS tubes (5 mL polystyrene round-bottom tubes)
- Centrifuge
- Flow Cytometer

Procedure:

- Cell Preparation: Harvest cells and prepare a single-cell suspension. Adjust cell density to 1 x 10⁶ cells per 100 μL in FACS buffer.
- (Optional) Surface Staining: If co-staining for surface markers, perform this step before fixation. Incubate cells with surface antibodies for 20-30 minutes at 4°C in the dark. Wash cells twice with FACS buffer.
- Fixation: Resuspend the cell pellet in 100 μ L of Fixation Buffer. Incubate for 20 minutes at room temperature.[8]



- Washing: Add 2 mL of FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
 Discard the supernatant.
- Permeabilization: Resuspend the fixed cells in 100 μL of Permeabilization/Wash Buffer.
- Intracellular Staining: Add the predetermined optimal concentration of the anti-CK17 antibody or isotype control to the permeabilized cells.
- Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
- Washing: Add 2 mL of Permeabilization/Wash Buffer to each tube. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant. Repeat this wash step.
- Acquisition: Resuspend the cell pellet in 300-500 μL of FACS Buffer and acquire the samples on a flow cytometer.

Protocol 2: Methanol Fixation and Permeabilization

This method can be advantageous for certain antibody-epitope combinations and is often used for detecting nuclear or phosphorylated proteins. However, it can be harsh on some fluorochromes and may alter cell scatter properties.

Materials:

- Phosphate-Buffered Saline (PBS)
- FACS Buffer
- Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
- Ice-cold 90% Methanol
- Fluorochrome-conjugated anti-Cytokeratin 17 antibody
- Isotype control antibody
- FACS tubes
- Centrifuge



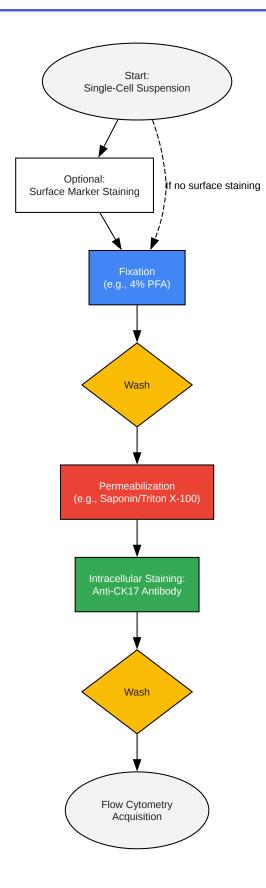
Flow Cytometer

Procedure:

- Cell Preparation: Prepare a single-cell suspension of 1 x 10⁶ cells per 100 μL in FACS buffer.
- (Optional) Surface Staining: Perform surface staining as described in Protocol 1.
- Fixation: Resuspend cells in 100 μL of Fixation Buffer and incubate for 10 minutes at room temperature.
- Permeabilization: Add 1 mL of ice-cold 90% methanol while gently vortexing. Incubate for 30 minutes on ice.
- Washing: Wash cells twice with FACS buffer by centrifuging at 300-400 x g for 5 minutes.
- Intracellular Staining: Resuspend the cell pellet in 100 μ L of FACS buffer containing the optimal concentration of the anti-CK17 antibody or isotype control.
- Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
- · Washing: Wash cells twice with FACS buffer.
- Acquisition: Resuspend the final cell pellet in 300-500 μ L of FACS Buffer and acquire on a flow cytometer.

Mandatory Visualizations CK17 Intracellular Staining Workflow



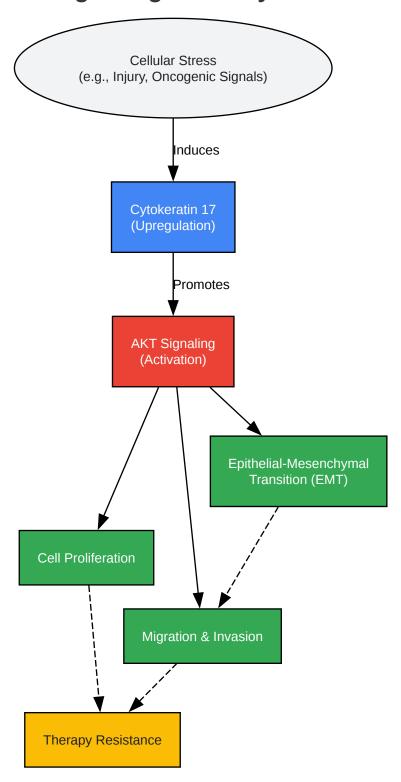


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Caption: Workflow for intracellular staining of Cytokeratin 17.



CK17-Mediated Signaling Pathway



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Caption: Simplified CK17 signaling in cancer progression.



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